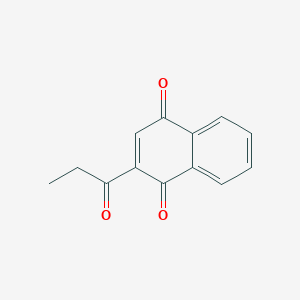
2,4-Dimethyl-7-nitro-1h-isoindole-1,3(2h)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dimethyl-7-nitroisoindoline-1,3-dione is a chemical compound characterized by its unique structure, which includes an isoindoline-1,3-dione core substituted with two methyl groups at positions 2 and 4, and a nitro group at position 7.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethyl-7-nitroisoindoline-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the isoindoline-1,3-dione scaffold. The process can be carried out under various conditions, including solventless reactions and green chemistry techniques .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as solventless synthesis and the use of environmentally friendly reagents are often employed to minimize waste and reduce environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions: 2,4-Dimethyl-7-nitroisoindoline-1,3-dione undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form various derivatives.
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions include various substituted isoindoline-1,3-dione derivatives, which can have different functional groups replacing the original substituents .
Wissenschaftliche Forschungsanwendungen
2,4-Dimethyl-7-nitroisoindoline-1,3-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and polymer additives
Wirkmechanismus
The mechanism of action of 2,4-Dimethyl-7-nitroisoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s ability to modulate enzyme activity and interfere with cellular processes makes it a potential candidate for therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
- 2-Methyl-4-nitroisoindoline-1,3-dione
- 2-Methyl-5-nitroisoindoline-1,3-dione
- 5-Nitroisoindoline-1,3-dione
Comparison: Compared to these similar compounds, 2,4-Dimethyl-7-nitroisoindoline-1,3-dione is unique due to the presence of two methyl groups at positions 2 and 4, which can influence its chemical reactivity and biological activity. The specific substitution pattern can affect the compound’s solubility, stability, and interaction with biological targets, making it distinct from other isoindoline-1,3-dione derivatives .
Eigenschaften
CAS-Nummer |
39519-91-0 |
|---|---|
Molekularformel |
C10H8N2O4 |
Molekulargewicht |
220.18 g/mol |
IUPAC-Name |
2,4-dimethyl-7-nitroisoindole-1,3-dione |
InChI |
InChI=1S/C10H8N2O4/c1-5-3-4-6(12(15)16)8-7(5)9(13)11(2)10(8)14/h3-4H,1-2H3 |
InChI-Schlüssel |
FTIPGODWUMZZNZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=C(C=C1)[N+](=O)[O-])C(=O)N(C2=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-Methyl-[3,3'-bipyridine]-2-carboxylic acid](/img/structure/B11886115.png)
![(7R,8S,9S,10R)-7-(Hydroxymethyl)-6-oxaspiro[4.5]dec-2-ene-8,9,10-triol](/img/structure/B11886121.png)
![(1-Butyl-1H-benzo[d]imidazol-5-yl)boronic acid](/img/structure/B11886127.png)



![4-(4,6-diamino-2H-pyrazolo[3,4-d]pyrimidin-3-yl)but-3-yn-1-ol](/img/structure/B11886162.png)


![Thiazolo[5,4-h]isoquinoline-2,5-diamine](/img/structure/B11886180.png)

![1,7-Diazaspiro[4.4]nonane, 7-methyl-1-pyrazinyl-](/img/structure/B11886188.png)
